Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

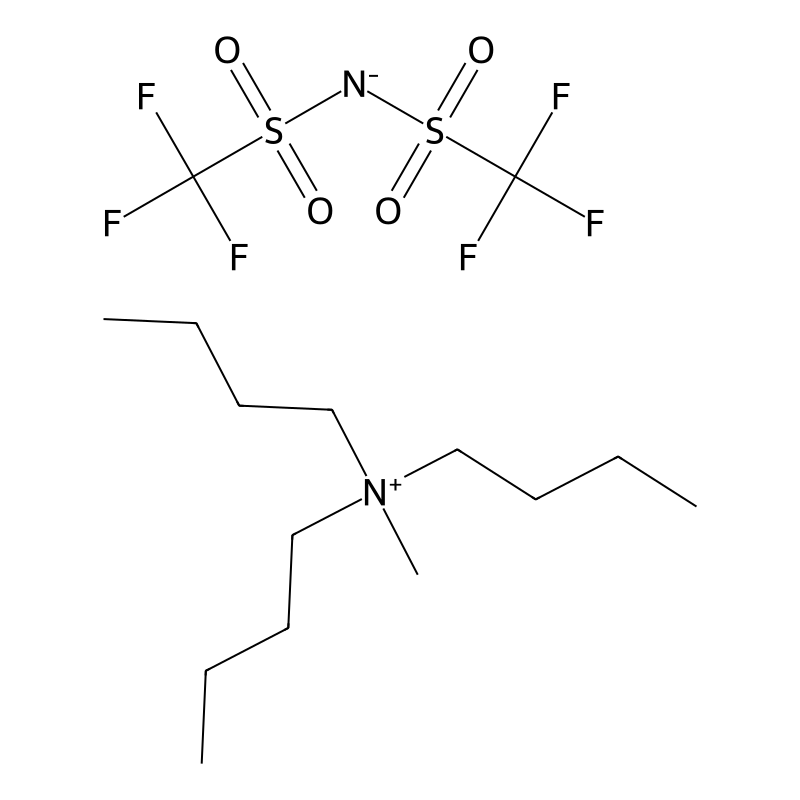

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is a quaternary ammonium salt characterized by its unique chemical structure, which includes a tributylmethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion. Its molecular formula is , and it has a molecular weight of approximately 480.53 g/mol. This compound appears as a colorless to light orange or yellow clear liquid, exhibiting good electrical conductivity and electrochemical stability, making it suitable for various applications in electrochemistry and materials science .

Electrolyte Material in Lithium-Ion Batteries

One of the most prominent research areas for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide is its application as an electrolyte material in lithium-ion batteries. Its ionic conductivity, thermal stability, and electrochemical window make it a promising candidate for next-generation batteries []. Research suggests that TFSI-based electrolytes can improve battery performance in terms of cyclability, high-voltage operation, and fast charging capabilities [].

Here are some specific research areas where TFSI is being explored for lithium-ion batteries:

- Development of high-voltage electrolytes: TFSI's wide electrochemical window allows for the use of high-voltage cathode materials, which can potentially increase the energy density of lithium-ion batteries [].

- Electrolytes for solid-state lithium-ion batteries: The properties of TFSI make it a potential candidate for use in solid-state electrolytes, which offer improved safety and performance compared to traditional liquid electrolytes [].

Other Electrochemical Applications

Beyond lithium-ion batteries, Tributylmethylammonium bis(trifluoromethanesulfonyl)imide is being explored for various other electrochemical applications. Here are a few examples:

- Dye-sensitized solar cells: Research suggests that TFSI-based electrolytes can improve the efficiency and stability of dye-sensitized solar cells [].

- Electrochemical capacitors: The high ionic conductivity of TFSI makes it a potential candidate for use in electrochemical capacitors, which can store and release energy quickly [].

The synthesis of Tributylmethylamethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of tributylmethylamine with bis(trifluoromethanesulfonyl)imide. The general procedure includes:

- Preparation of Reactants: Obtain tributylmethylamine and bis(trifluoromethanesulfonyl)imide.

- Reaction Conditions: Mix the reactants in an appropriate solvent under controlled temperature conditions.

- Purification: After the reaction completion, purify the product through crystallization or chromatography to isolate the desired compound .

Tributylmethylamethylammonium Bis(trifluoromethanesulfonyl)imide finds applications in several fields:

- Electrolytic Materials: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and electrochemical stability .

- Ionic Liquids: The compound can serve as a component in ionic liquids, which are utilized in various chemical processes and reactions.

- Material Science: It is employed in the development of advanced materials for energy storage and conversion technologies .

Interaction studies involving Tributylmethylmethylammonium Bis(trifluoromethanesulfonyl)imide focus on its behavior in electrolytic environments and its compatibility with other materials used in battery technology. These studies have shown that this compound can enhance the performance of lithium-ion batteries by improving ionic conductivity and reducing interfacial resistance between electrodes . Further research is needed to evaluate its interactions with various electrode materials.

Several compounds share structural or functional similarities with Tributylmethylmethylammonium Bis(trifluoromethanesulfonyl)imide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethylammonium Bis(trifluoromethanesulfonyl)imide | Quaternary Ammonium Salt | Lower viscosity compared to Tributylmethylammonium salt |

| Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | Ionic Liquid | Exhibits different solubility properties |

| Hexadecyltrimethylammonium Bis(trifluoromethanesulfonyl)imide | Quaternary Ammonium Salt | Higher hydrophobicity due to longer alkyl chains |

Tributylmethylamethylammonium Bis(trifluoromethanesulfonyl)imide stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective as an electrolyte in battery applications compared to other similar compounds .

Thermophysical Properties

Melting Point and Thermal Stability

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide exhibits a relatively low melting point, with reported values ranging from 27°C to 31°C [1] [2] [3]. The slight variation in reported melting points may be attributed to differences in measurement conditions, sample purity, or methodology employed by different research groups. The compound exists as a clear liquid at room temperature, displaying the characteristic behavior of ionic liquids with melting points below 100°C [1] [4].

The thermal stability of tributylmethylammonium bis(trifluoromethanesulfonyl)imide is exceptionally high, a characteristic feature of compounds containing the bis(trifluoromethanesulfonyl)imide anion. Based on the thermal behavior of structurally similar ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion, thermal decomposition typically occurs above 350°C [5]. This high thermal stability is attributed to the strongly electron-withdrawing nature and chemical robustness of the bis(trifluoromethanesulfonyl)imide anion, which provides enhanced resistance to thermal degradation compared to other common ionic liquid anions such as tetrafluoroborate or hexafluorophosphate [5].

The thermogravimetric analysis of related bis(trifluoromethanesulfonyl)imide compounds reveals that decomposition generally occurs in a single step, with onset temperatures exceeding 350°C [5]. The decomposition temperature is defined as the temperature at which 2% mass loss occurs, and for compounds with similar structures, this value typically ranges from 350°C to 400°C [5]. The high thermal stability makes tributylmethylammonium bis(trifluoromethanesulfonyl)imide suitable for high-temperature applications in electrochemical devices and industrial processes.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 27-31°C | [1] [2] [3] |

| Thermal Decomposition Onset | >350°C | [5] |

| Thermal Stability Class | High (bis(trifluoromethanesulfonyl)imide family) | [5] |

| Physical State at 20°C | Clear liquid | [6] [4] |

Phase Behavior and Glass Transition

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide demonstrates liquid phase behavior at ambient conditions, with no reported crystallization tendency at room temperature. The compound maintains its liquid state across a wide temperature range, from its melting point of approximately 27-31°C up to its thermal decomposition temperature above 350°C [1] [5].

While specific glass transition temperature data for tributylmethylammonium bis(trifluoromethanesulfonyl)imide are not available in the current literature, comparative studies of structurally related ionic liquids provide insight into expected behavior. Similar quaternary ammonium compounds with bis(trifluoromethanesulfonyl)imide anions typically exhibit glass transition temperatures in the range of -40°C to -75°C [5]. The absence of crystallization upon cooling is common among ionic liquids with bulky asymmetric cations, such as the tributylmethylammonium cation, which disrupts regular crystal packing [5].

The phase behavior of ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion is significantly influenced by the cation structure. Monocationic ionic liquids with smaller, more symmetric cations tend to crystallize more readily, while those with larger, asymmetric cations like tributylmethylammonium often remain in the liquid state or form glasses upon cooling [5]. This behavior is advantageous for applications requiring stable liquid properties across wide temperature ranges.

The density of tributylmethylammonium bis(trifluoromethanesulfonyl)imide shows typical temperature dependence, with reported values of 1.27 g/mL at 20°C and 1.26 g/cm³ at 23°C [1] [3]. The slight decrease in density with increasing temperature follows the expected thermal expansion behavior of ionic liquids.

Rheological Properties

Viscosity and Shear Rate Dependence

The viscosity of tributylmethylammonium bis(trifluoromethanesulfonyl)imide demonstrates strong temperature dependence, characteristic of ionic liquids. At 20°C, the viscosity is reported as 720 cP [3], while at 25°C, values of 522 cP [1] and 593.37 mPa·s [7] have been reported. The variation in reported values at 25°C may reflect differences in measurement techniques, sample purity, or experimental conditions.

The temperature-dependent viscosity behavior of ionic liquids typically follows either Arrhenius or Vogel-Tamman-Fulcher relationships. For tributylmethylammonium bis(trifluoromethanesulfonyl)imide, the viscosity decreases significantly with increasing temperature, which is consistent with enhanced ionic mobility at elevated temperatures [8]. The relatively high viscosity compared to conventional organic solvents is attributed to strong electrostatic interactions between the ionic components and the bulky nature of both the cation and anion.

Regarding shear rate dependence, ionic liquids generally exhibit Newtonian behavior at moderate shear rates, meaning viscosity remains constant regardless of applied shear stress [8] [9]. This behavior is particularly observed for ionic liquids with symmetric cations and at temperatures well above their glass transition point. However, at very high shear rates or under specific conditions, some ionic liquids may exhibit non-Newtonian behavior, including shear thinning or shear thickening effects [8].

The rheological properties of tributylmethylammonium bis(trifluoromethanesulfonyl)imide are influenced by the molecular structure of both ionic components. The bulky tributylmethylammonium cation and the bis(trifluoromethanesulfonyl)imide anion create significant intermolecular interactions that contribute to the observed viscosity values [9].

| Temperature (°C) | Viscosity | Reference |

|---|---|---|

| 20 | 720 cP | [3] |

| 25 | 522 cP | [1] |

| 25 | 593.37 mPa·s | [7] |

Surface Tension and Interfacial Dynamics

Specific surface tension measurements for tributylmethylammonium bis(trifluoromethanesulfonyl)imide are not extensively documented in the available literature. However, ionic liquids containing bis(trifluoromethanesulfonyl)imide anions typically exhibit surface tensions in the range of 30-50 mN/m at room temperature, which is generally lower than water but higher than many organic solvents [10].

The surface tension of ionic liquids is influenced by several factors, including the nature of the cation and anion, temperature, and the presence of impurities such as water or halides. For quaternary ammonium ionic liquids with fluorinated anions like bis(trifluoromethanesulfonyl)imide, the surface activity is primarily determined by the organization of ions at the liquid-vapor interface [10].

Interfacial dynamics in ionic liquid systems are characterized by the formation of structured interfacial layers due to electrostatic interactions and preferential orientation of ionic species. The bis(trifluoromethanesulfonyl)imide anion, with its highly electronegative fluorine atoms and delocalized charge, tends to orient with specific preferences at interfaces, affecting both surface tension and interfacial mass transfer properties [10].

The interfacial behavior of tributylmethylammonium bis(trifluoromethanesulfonyl)imide is relevant for applications in extraction processes, electrochemical devices, and catalysis, where interfacial mass transfer plays a crucial role. The relatively large size of the tributylmethylammonium cation may lead to specific interfacial structuring that influences transport properties across phase boundaries [11].

Temperature effects on surface tension typically show a linear decrease with increasing temperature, following the relationship consistent with other ionic liquids. The temperature coefficient of surface tension for similar ionic liquids ranges from -0.05 to -0.1 mN/m·K [10].

Optical and Electrical Properties

Refractive Index and UV-Vis Spectra

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide exhibits a refractive index (nD20) in the range of 1.4260-1.4300, with slight variations reported across different sources: 1.4260-1.4300 [1], 1.426-1.43 [12], and 1.43 [6]. These values are consistent with typical ionic liquids and indicate moderate optical density compared to common organic solvents.

The refractive index of ionic liquids is primarily determined by the electronic polarizability of the constituent ions and their packing density. The bis(trifluoromethanesulfonyl)imide anion contributes significantly to the refractive index due to its high electron density and fluorine content. The tributylmethylammonium cation, with its four alkyl chains, also influences the overall refractive index through its substantial molecular volume and polarizability [13].

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide appears as a colorless to light orange to yellow clear liquid [1] [6] [4], indicating minimal absorption in the visible spectrum. This transparency across the visible range is characteristic of ionic liquids composed of non-chromophoric ions. The slight coloration that may develop can be attributed to trace impurities or minor degradation products formed during synthesis or storage.

UV-Vis spectroscopic studies of similar ionic liquids show that absorption typically occurs in the far-UV region, with minimal absorption above 250 nm. The bis(trifluoromethanesulfonyl)imide anion generally does not exhibit significant electronic transitions in the visible or near-UV regions, contributing to the optical transparency of the compound [13]. The transparency in the visible and near-UV regions makes this ionic liquid suitable for optical applications and electrochemical devices where optical clarity is important.

The temperature dependence of refractive index follows typical behavior for ionic liquids, with a negative temperature coefficient. Changes in refractive index with temperature are primarily due to thermal expansion effects and slight changes in electronic polarizability [13].

| Property | Value | Reference |

|---|---|---|

| Refractive Index (nD20) | 1.4260-1.4300 | [1] [12] [6] |

| Appearance | Colorless to light yellow clear liquid | [1] [6] [4] |

| UV-Vis Behavior | Transparent in visible region | General IL behavior |

| Optical Stability | Stable under normal conditions | [6] |

Conductivity and Dielectric Behavior

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide exhibits ionic conductivity of 0.48 mS/cm at 30°C [1] [3]. This conductivity value is typical for ionic liquids containing quaternary ammonium cations and reflects the ability of the ionic species to migrate under an applied electric field. The conductivity is influenced by ion mobility, which depends on viscosity, ion size, and intermolecular interactions.

The ionic conductivity of ionic liquids generally follows an inverse relationship with viscosity, as described by the Walden rule. For tributylmethylammonium bis(trifluoromethanesulfonyl)imide, the relatively high viscosity (522-720 cP at 20-25°C) corresponds to moderate ionic conductivity. The conductivity increases with temperature due to decreased viscosity and enhanced ion mobility [14].

The electrochemical window of tributylmethylammonium bis(trifluoromethanesulfonyl)imide is reported as 6.2 V [1] [3], which represents the potential range over which the ionic liquid remains electrochemically stable. This wide electrochemical window is attributed to the high electrochemical stability of both the tributylmethylammonium cation and the bis(trifluoromethanesulfonyl)imide anion. The bis(trifluoromethanesulfonyl)imide anion is particularly resistant to reduction, while the quaternary ammonium cation shows high resistance to oxidation [15].

Specific dielectric constant measurements for tributylmethylammonium bis(trifluoromethanesulfonyl)imide are not widely reported in the available literature. However, ionic liquids typically exhibit high dielectric constants due to their ionic nature, with values generally ranging from 10 to 50, depending on the specific ion pair and temperature [14]. The dielectric behavior influences the solvation properties and electrochemical performance of the ionic liquid.

The electrical properties make tributylmethylammonium bis(trifluoromethanesulfonyl)imide suitable for electrochemical applications, including use as an electrolyte in batteries, supercapacitors, and other energy storage devices. The combination of moderate ionic conductivity and wide electrochemical window provides a favorable balance for practical applications [16].

Temperature effects on conductivity typically follow Arrhenius or Vogel-Tamman-Fulcher behavior, with conductivity increasing exponentially with temperature. The activation energy for ionic conduction in similar ionic liquids ranges from 20-50 kJ/mol, reflecting the energy barrier for ion movement [14].

| Property | Value | Reference |

|---|---|---|

| Ionic Conductivity (30°C) | 0.48 mS/cm | [1] [3] |

| Electrochemical Window | 6.2 V | [1] [3] |

| Electrical Behavior | High ionic conductivity | [1] |

| Application Suitability | Battery electrolytes, electrochemical devices | [4] [17] |

GHS Hazard Statements

H412 (99.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant